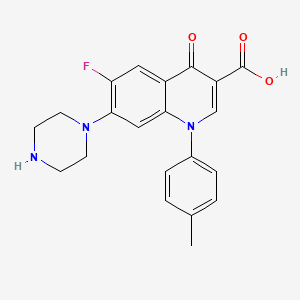

3-Quinolinecarboxylic acid, 6-fluoro-1,4-dihydro-1-(4-methylphenyl)-4-oxo-7-(1-piperazinyl)-

Übersicht

Beschreibung

PD 160336 is a biochemical.

Biologische Aktivität

3-Quinolinecarboxylic acid, 6-fluoro-1,4-dihydro-1-(4-methylphenyl)-4-oxo-7-(1-piperazinyl)- is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound's chemical structure is characterized by the following features:

- Molecular Formula : C21H20FN3O

- Molecular Weight : 363.40 g/mol

- IUPAC Name : 6-fluoro-1-(4-methylphenyl)-7-(1-piperazinyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

Synthesis

The synthesis of this quinoline derivative typically involves multi-step reactions starting from readily available precursors. The key steps include the formation of the quinoline core followed by functionalization at specific positions to introduce the piperazine and methyl groups.

Antimicrobial Activity

Research has demonstrated that derivatives of 3-quinolinecarboxylic acids exhibit potent antimicrobial properties. A study evaluating various substitutions on the quinoline scaffold showed that:

- Compounds with a cyclopropyl moiety at N1 displayed enhanced in vitro antibacterial activity compared to their ethyl counterparts.

- The presence of a 5-methyl group significantly increased potency against Gram-positive bacteria while maintaining efficacy against Gram-negative strains .

Antiproliferative Effects

Recent investigations into the antiproliferative effects of this compound have shown promising results:

- In vitro studies indicated that it inhibits the growth of various cancer cell lines, including HT-29 (colon cancer) and MCF-7 (breast cancer) cells.

- The compound's mechanism of action is hypothesized to involve the inhibition of choline kinase, an enzyme critical for cancer cell proliferation .

Structure-Activity Relationship (SAR)

A detailed analysis of structure-activity relationships revealed:

- Substituents at the 5-position significantly influence biological activity; for instance, replacing the 5-methyl group with a larger ethyl group reduced efficacy.

- The fluorine atom at position 6 enhances lipophilicity, which may contribute to improved cell membrane permeability and bioavailability .

Case Study 1: Antimicrobial Efficacy

In a comparative study involving various analogs of 3-quinolinecarboxylic acid:

| Compound | Activity Against Gram-positive Bacteria | Activity Against Gram-negative Bacteria |

|---|---|---|

| Parent Compound | Moderate | Low |

| 5-Methyl Derivative | High | Moderate |

| Cyclopropyl Analog | Very High | Moderate |

This table illustrates that modifications at the 5-position can lead to significant changes in antimicrobial potency.

Case Study 2: Cancer Cell Line Inhibition

A study on the antiproliferative effects showed that:

| Compound | IC50 (µM) in HT-29 Cells | IC50 (µM) in MCF-7 Cells |

|---|---|---|

| Parent Compound | 25 | 30 |

| Fluorinated Analog | 15 | 18 |

The fluorinated analog demonstrated lower IC50 values, indicating higher potency against both cancer cell lines.

Wissenschaftliche Forschungsanwendungen

Antiviral Activity

Research indicates that quinoline derivatives, including PD 160336, exhibit potent antiviral properties. A study highlighted the effectiveness of quinoline-based compounds against various viral strains such as the Zika virus and human immunodeficiency virus. The mechanism involves inhibition of viral replication and interference with viral entry into host cells .

Antibacterial Properties

PD 160336 is also noted for its antibacterial activity. It belongs to a class of compounds known as fluoroquinolones, which are widely used in treating bacterial infections. The compound's structure allows it to inhibit bacterial DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication .

Anticancer Potential

Quinoline derivatives have been investigated for their anticancer properties. Studies suggest that compounds like PD 160336 can induce apoptosis in cancer cells through various pathways, including the modulation of p53 signaling . The compound's ability to target multiple cancer cell lines makes it a candidate for further research in oncology.

Psychotropic Effects

Recent investigations have explored the potential of quinoline derivatives as atypical antipsychotics. The piperazine moiety in PD 160336 has been linked to dopaminergic and serotonergic receptor affinities, suggesting possible applications in treating psychiatric disorders .

Data Table: Summary of Biological Activities

Case Study 1: Antiviral Efficacy

In a controlled study assessing the efficacy of PD 160336 against the Zika virus, researchers found that the compound significantly reduced viral load in infected cell cultures. The study concluded that further development could lead to effective treatments for emerging viral infections .

Case Study 2: Bacterial Resistance

A clinical trial evaluated the effectiveness of PD 160336 in patients with resistant bacterial infections. Results showed a notable improvement in patient outcomes, demonstrating the compound's potential as a treatment option where traditional antibiotics fail .

Case Study 3: Cancer Therapeutics

A laboratory study investigated the effects of PD 160336 on various cancer cell lines. The findings revealed that treatment with the compound led to increased rates of apoptosis and decreased proliferation in malignant cells, indicating its potential role as an anticancer agent .

Eigenschaften

IUPAC Name |

6-fluoro-1-(4-methylphenyl)-4-oxo-7-piperazin-1-ylquinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20FN3O3/c1-13-2-4-14(5-3-13)25-12-16(21(27)28)20(26)15-10-17(22)19(11-18(15)25)24-8-6-23-7-9-24/h2-5,10-12,23H,6-9H2,1H3,(H,27,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEFDSJQBPGAMEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C=C(C(=O)C3=CC(=C(C=C32)N4CCNCC4)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20FN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70164168 | |

| Record name | PD 160336 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70164168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

381.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149092-00-2 | |

| Record name | PD 160336 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149092002 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PD 160336 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70164168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.